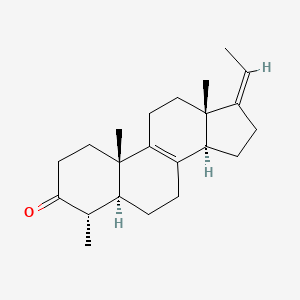
Aspergillon A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspergillon A is a natural product isolated from the fungus Aspergillus versicolor. It is a pregnane steroid with significant biological activity, making it a subject of interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aspergillon A involves the cultivation of Aspergillus versicolor in specific media. The fungus is grown in a controlled environment, and the compound is extracted using organic solvents. The structure and absolute configuration of this compound are determined through extensive spectroscopic analyses and quantum chemical calculations of the electronic circular dichroism spectra .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes. The fungus is cultured in large bioreactors under optimized conditions to maximize yield. The compound is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Aspergillon A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its derivatives and their biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.
Scientific Research Applications
Aspergillon A has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of pregnane steroids.
Biology: Researchers explore its role in fungal metabolism and its effects on other organisms.
Mechanism of Action
The mechanism of action of Aspergillon A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and modulating signaling pathways. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of nitric oxide and suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Comparison with Similar Compounds
Aspergillon A is compared with other similar compounds, such as:
Diaporthein A: Another fungal metabolite with similar biological activities.
Phenochalasin B: Known for its anti-inflammatory properties.
Cytochalasins Z24 and Z25: Compounds with significant biological activities isolated from marine-derived fungi.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in scientific research.
Properties
Molecular Formula |
C22H32O |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(4S,5S,10S,13S,14S,17Z)-17-ethylidene-4,10,13-trimethyl-2,4,5,6,7,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O/c1-5-15-6-8-18-16-7-9-17-14(2)20(23)11-13-22(17,4)19(16)10-12-21(15,18)3/h5,14,17-18H,6-13H2,1-4H3/b15-5-/t14-,17-,18-,21+,22-/m0/s1 |
InChI Key |
MPZZQTJQOCMQRT-YOZLBQJPSA-N |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)[C@H]4C)C)C |
Canonical SMILES |
CC=C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















